Strategic Utilization of 3,6-Dichloro-4-nitro-1H-indazole (CAS 885522-69-0) in Advanced Heterocyclic Synthesis and Drug Discovery
Executive Summary In contemporary drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently acting as a bioisostere for the purine ring in ATP-competitive kinase inhibitors. 3,6-Dichloro-4-ni...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary drug discovery, the indazole scaffold serves as a privileged pharmacophore, frequently acting as a bioisostere for the purine ring in ATP-competitive kinase inhibitors. 3,6-Dichloro-4-nitro-1H-indazole (CAS 885522-69-0) is a highly specialized, multi-functionalized building block designed for the divergent synthesis of complex heterocycles[1][2]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural causality behind its specific substitution pattern and provide field-validated, self-monitoring protocols for its downstream functionalization.
Physicochemical Profiling & Structural Causality
The strategic placement of halogens and a nitro group on the indazole core is not arbitrary; it is a calculated design to enable orthogonal reactivity during late-stage lead optimization[3].
The Indazole Core: Acts as a critical hydrogen bond donor/acceptor motif, anchoring the molecule to the hinge region of target kinases.
3-Chloro Substituent: Modulates the pKa of the indazole N1-H, improving metabolic stability against oxidative degradation. While capable of participating in cross-coupling, it is generally less reactive than the 6-chloro position, allowing for stepwise functionalization.
6-Chloro Substituent: Positioned optimally to direct vectors into the hydrophobic pocket of a kinase active site. It serves as the primary handle for initial Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
4-Nitro Substituent: Acts as a strong electron-withdrawing group that temporarily deactivates the ring. More importantly, it serves as a "masked amine." Upon chemoselective reduction, it yields 3,6-Dichloro-1H-indazol-4-amine (CAS 885522-72-5) , providing a nucleophilic handle for acylation, alkylation, or further cyclization[4][5].
Quantitative Data Summary
Property
Specification / Value
Chemical Name
3,6-Dichloro-4-nitro-1H-indazole
CAS Registry Number
885522-69-0
Molecular Formula
C7H3Cl2N3O2
Molecular Weight
232.02 g/mol
Core Scaffold
1H-Indazole
Downstream Amine CAS
885522-72-5 (3,6-Dichloro-1H-indazol-4-amine)
(Data corroborated by authoritative chemical vendor databases[2][4][6])
Experimental Workflows: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and causality-driven reagent selections.
Protocol A: Chemoselective Reduction of the 4-Nitro Group
Objective: Convert 3,6-Dichloro-4-nitro-1H-indazole to 3,6-Dichloro-1H-indazol-4-amine (CAS 885522-72-5) without compromising the carbon-chlorine bonds[4].
Causality: Standard catalytic hydrogenation (e.g.,
H2
over
Pd/C
) is strictly avoided here. Palladium-catalyzed reduction will inevitably cause hydrodehalogenation of the 3- and 6-chloro substituents. Instead, a Béchamp-type reduction using Iron powder and Ammonium Chloride (
Fe/NH4Cl
) provides absolute chemoselectivity for the nitro group.
Step-by-Step Methodology:
Reaction Setup: Suspend 3,6-Dichloro-4-nitro-1H-indazole (1.0 eq) in a solvent mixture of Ethanol and Water (4:1 v/v, 0.2 M concentration).
Activation: Add Ammonium Chloride (
NH4Cl
, 5.0 eq) followed by finely powdered Iron (
Fe
, 5.0 eq). The
NH4Cl
acts as a mild proton source to activate the iron surface without creating an overly acidic environment that could degrade the starting material.
Execution: Heat the vigorously stirred suspension to 80°C for 2–4 hours.
In-Process Control (IPC): Monitor via LC-MS. The system validates itself when the starting material mass (
m/z
231
[M−H]−
) is entirely replaced by the product mass (
m/z
202
[M+H]+
). The absence of
m/z
168 (loss of one chlorine) validates the chemoselectivity.
Workup & Isolation: Filter the hot mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake with hot Ethyl Acetate. Concentrate the filtrate, extract with EtOAc/Water, dry the organic layer over
Na2SO4
, and evaporate to yield the pure 4-amino derivative[4][5].
Protocol B: Regioselective Suzuki-Miyaura Coupling at the 6-Position
Objective: Selectively couple an arylboronic acid at the 6-chloro position while leaving the 3-chloro position intact.
Causality: The 6-chloro position on the indazole ring is electronically activated by the adjacent aromatic system and suffers from less steric hindrance compared to the 3-chloro position (which is adjacent to the N2 atom and the bridgehead). To prevent unwanted N-arylation or catalyst poisoning, the N1 position must first be protected (e.g., with a Tetrahydropyranyl (THP) or Boc group).
Step-by-Step Methodology:
Protection: React the starting material with 3,4-Dihydro-2H-pyran (DHP) and a catalytic amount of p-Toluenesulfonic acid (PTSA) in DCM to yield the N1-THP protected intermediate.
Coupling Setup: In a Schlenk flask, combine the N1-THP intermediate (1.0 eq), an Arylboronic acid (1.05 eq), and Potassium Carbonate (
K2CO3
, 2.0 eq) in a degassed mixture of 1,4-Dioxane and Water (4:1).
Catalyst Addition: Add
Pd(dppf)Cl2
(0.05 eq). The bulky dppf ligand facilitates the oxidative addition selectively at the more accessible 6-position.
Execution: Heat the reaction to 90°C under an inert argon atmosphere for 6 hours.
IPC & Validation: TLC monitoring will show the consumption of the starting material. LC-MS validation must confirm the addition of the aryl mass minus one chlorine, with the 3-chloro isotope pattern (approx. 3:1 ratio for
35Cl/37Cl
) remaining intact on the product spectra.
Workup: Dilute with water, extract with EtOAc, and purify via silica gel chromatography to isolate the 6-aryl-3-chloro-4-nitro-1H-indazole derivative.
Synthetic Divergence Visualization
The following diagram illustrates the logical workflow and orthogonal reactivity pathways originating from the core 3,6-Dichloro-4-nitro-1H-indazole scaffold.
Synthetic divergence of 3,6-Dichloro-4-nitro-1H-indazole in drug discovery workflows.
A Technical Guide to the Physicochemical Properties of 3,6-Dichloro-4-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract 3,6-Dichloro-4-nitro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant i...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
3,6-Dichloro-4-nitro-1H-indazole is a substituted indazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds. The unique substitution pattern of this molecule, featuring two chloro groups and a nitro group, presents a distinct electronic and steric profile that warrants a thorough physicochemical characterization to enable its development and application in drug discovery. This guide provides a comprehensive overview of the core physicochemical properties of 3,6-Dichloro-4-nitro-1H-indazole, offering both known data and predictive insights. Crucially, where experimental data is not publicly available, this document furnishes detailed, field-proven experimental protocols for the empirical determination of these critical parameters, empowering researchers to generate robust and reliable data.
Introduction: The Significance of the Indazole Scaffold
The indazole nucleus is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The versatility of the indazole ring system allows for the synthesis of diverse derivatives with tailored pharmacological profiles. The introduction of substituents such as halogens and nitro groups can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. A comprehensive understanding of the physicochemical properties of a novel indazole derivative like 3,6-Dichloro-4-nitro-1H-indazole is therefore a foundational prerequisite for any drug discovery and development program.
General and Structural Properties
The fundamental properties of 3,6-Dichloro-4-nitro-1H-indazole are summarized below. While some data is available from commercial suppliers, many key physicochemical parameters have yet to be experimentally determined and reported in the literature.
Caption: Chemical structure of 3,6-Dichloro-4-nitro-1H-indazole.
Melting Point
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad range can indicate the presence of impurities. The melting point for 3,6-Dichloro-4-nitro-1H-indazole is not currently reported in the literature.
Experimental Protocol for Melting Point Determination
A standard and reliable method for determining the melting point is using a capillary melting point apparatus.[2][3][4][5][6]
Materials:
3,6-Dichloro-4-nitro-1H-indazole
Capillary tubes (one end sealed)
Mortar and pestle
Spatula
Melting point apparatus
Procedure:
Sample Preparation: Place a small amount of the compound on a clean, dry surface. Using a mortar and pestle, gently grind the solid into a fine powder.[3]
Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[2][4]
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
Rapid Initial Measurement (for unknown compounds): If the approximate melting point is unknown, heat the sample rapidly and note the temperature range at which it melts. This provides a rough estimate. Allow the apparatus to cool to at least 20°C below this approximate range before proceeding.[2][3]
Accurate Measurement: For an accurate determination, heat the sample at a slow, controlled rate of 1-2°C per minute as the temperature approaches the expected melting point.[2][3]
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[3][4]
Solubility Profile
Solubility is a crucial parameter in drug development, influencing absorption, distribution, and formulation. The solubility of 3,6-Dichloro-4-nitro-1H-indazole in various solvents is not well-documented. Based on its structure—a heterocyclic aromatic core with two chloro and one nitro group—it is predicted to have low aqueous solubility but higher solubility in polar organic solvents.
Predicted Solubility
Solvent Type
Predicted Solubility
Rationale
Aqueous (neutral pH)
Low
The aromatic core and chloro groups contribute to hydrophobicity.
Aqueous (acidic pH)
Potentially higher
The basic nitrogen atoms in the indazole ring can be protonated, increasing aqueous solubility.
Polar Aprotic Solvents (e.g., DMSO, DMF)
High
"Like dissolves like" principle; these solvents can interact favorably with the polar nitro group and the heterocyclic system.
Polar Protic Solvents (e.g., Ethanol, Methanol)
Moderate to High
Capable of hydrogen bonding with the N-H and nitro groups.
Nonpolar Solvents (e.g., Hexane, Toluene)
Low
The molecule's overall polarity is too high for significant dissolution in nonpolar media.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[7][8][9][10][11]
Caption: Workflow for the shake-flask solubility determination method.
Orbital shaker or rotator in a temperature-controlled environment
Centrifuge
Syringes and syringe filters (e.g., 0.22 µm PTFE)
HPLC system with a suitable column and detector
Volumetric flasks and pipettes
Procedure:
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the solvent in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[7]
Equilibration: Place the vials in a shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[7]
Phase Separation: After equilibration, remove the vials and allow the solid to settle. Centrifuge the samples to pellet the remaining solid.[7]
Filtration: Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.[7]
Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as HPLC with UV detection. Prepare a calibration curve with standard solutions of known concentrations to ensure accurate quantification.[7]
Data Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and in the specific solvent.
Acidity Constant (pKa)
The pKa value(s) of a molecule describe its ionization state at different pH values, which is critical for predicting its behavior in biological systems. 3,6-Dichloro-4-nitro-1H-indazole has two basic nitrogen atoms in the indazole ring and no acidic protons, so it is expected to have one or more pKa values corresponding to the protonation of these nitrogens.
Experimental Protocol for pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining pKa values.[12][13]
Materials:
3,6-Dichloro-4-nitro-1H-indazole
Calibrated pH meter and electrode
Autotitrator or burette
Standardized solutions of HCl and NaOH (e.g., 0.1 M)
Co-solvent if necessary (e.g., methanol, due to low aqueous solubility)
Beaker and magnetic stirrer
Procedure:
Sample Preparation: Dissolve a precisely weighed amount of the compound in a known volume of water (or a water/co-solvent mixture).
Titration: While stirring the solution, incrementally add a standardized titrant (acid or base) and record the pH after each addition.
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve. For compounds with low aqueous solubility, extrapolation methods may be required when using co-solvents.[12]
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[14][15][16]
Predicted ¹H NMR Spectrum:
The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show:
An N-H proton signal for the indazole ring, likely a broad singlet at a downfield chemical shift.
Aromatic proton signals corresponding to the protons on the benzene ring. The exact chemical shifts and coupling patterns will be influenced by the positions of the chloro and nitro substituents.
Experimental Protocol for NMR Analysis:
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[17] Other experiments like COSY, HSQC, and HMBC can be performed to aid in complete structural assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[18][19][20][21][22]
Predicted FTIR Absorptions:
N-H stretch: A peak in the range of 3200-3500 cm⁻¹.
Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.
N=O stretch (nitro group): Strong, characteristic peaks around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹.
C=C and C=N stretches: Peaks in the 1600-1400 cm⁻¹ region.
C-Cl stretch: Peaks in the 800-600 cm⁻¹ region.
Experimental Protocol for FTIR Analysis (KBr Pellet Method):
Sample Preparation: Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder using a mortar and pestle until a fine, homogeneous mixture is obtained.[19][21]
Pellet Formation: Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[19]
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.[23][24][25][26][27]
Predicted Mass Spectrum (Electron Ionization - EI):
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 232 for the most abundant isotopes). The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
Fragment Ions: Fragmentation may involve the loss of the nitro group (NO₂), chlorine atoms (Cl), or other small neutral molecules.
Experimental Protocol for Mass Spectrometry Analysis:
Sample Introduction: Introduce the sample into the mass spectrometer. For a solid, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).
Ionization: Ionize the sample using an appropriate method (e.g., EI or ESI).
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
Detection and Spectrum Generation: Detect the ions and generate a mass spectrum.
Safety and Handling
3,6-Dichloro-4-nitro-1H-indazole should be handled with care, following standard laboratory safety procedures. As a nitroaromatic compound, it presents specific hazards.[28][29][30][31][32]
General Precautions:
Work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[31]
Avoid inhalation of dust and contact with skin and eyes.
Toxicity: Many nitroaromatic compounds are toxic and can be absorbed through the skin.[28]
Thermal Instability: The nitro group can make the compound thermally unstable, potentially leading to exothermic decomposition at high temperatures. Avoid excessive heating.[28]
Incompatibility: Store separately from strong bases, acids, oxidizing agents, and reducing agents to prevent hazardous reactions.[28]
Spill and Waste Disposal:
In case of a small spill, cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully, and place in a sealed container for hazardous waste disposal.[28]
Dispose of all waste containing this compound in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[29]
Conclusion
This technical guide provides a foundational framework for understanding and determining the physicochemical properties of 3,6-Dichloro-4-nitro-1H-indazole. While specific experimental data for this compound is limited, the provided protocols offer a clear path for researchers to generate the necessary data to support its use in drug discovery and other scientific endeavors. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the development of new chemical entities.
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Decoding the Indazole Pharmacophore: Biological Targets and Mechanistic Workflows in Precision Oncology
Executive Summary: The Indazole Scaffold in Targeted Therapy The indazole ring system—a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring—has emerged as a privileged scaffold in modern medicinal...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Indazole Scaffold in Targeted Therapy
The indazole ring system—a bicyclic heterocycle consisting of a pyrazole ring fused to a benzene ring—has emerged as a privileged scaffold in modern medicinal chemistry. Its prominence in oncology is largely driven by its exceptional capacity to act as a bioisostere for the purine ring of adenosine triphosphate (ATP). Because the indazole moiety possesses both hydrogen bond donor (N-H) and acceptor (N) capabilities, it anchors deeply and stably within the highly conserved hinge region of various protein kinases [1].
This technical guide dissects the primary biological targets of indazole-based compounds, explores the structure-activity relationships (SAR) that dictate their selectivity, and provides field-proven, self-validating experimental workflows for evaluating novel indazole derivatives in drug discovery.
Mechanistic Landscape: Key Biological Targets
Indazole derivatives exert their anticancer efficacy primarily by disrupting oncogenic signaling cascades. By tuning the functional groups attached to the C-3, C-5, and N-1 positions of the indazole core, researchers can shift the molecule's selectivity profile across a wide spectrum of biological targets.
Angiogenesis and Proliferation: VEGFR and EGFR
Tumor progression relies heavily on the formation of new blood vessels (angiogenesis), a process predominantly driven by the Vascular Endothelial Growth Factor Receptor (VEGFR) family. Indazole-based FDA-approved drugs, such as Axitinib and Pazopanib , act as potent ATP-competitive inhibitors of VEGFR-1, -2, and -3.
Mechanistic Causality: By occupying the ATP-binding pocket of VEGFR-2, these compounds prevent the receptor's autophosphorylation. This blockade severs downstream signaling through the PLC-γ, PI3K/AKT, and RAS/MAPK pathways, effectively starving the tumor of its vascular supply and halting cellular proliferation [1].
Mitotic Regulation: Polo-like Kinase 4 (PLK4) and Aurora Kinases
Centrosome amplification is a hallmark of many solid tumors, leading to chromosomal instability. PLK4 is the master regulator of centriole duplication. Recent rational drug design efforts have yielded highly potent indazole-based PLK4 inhibitors (e.g., Compound C05).
Mechanistic Causality: Indazole derivatives targeting PLK4 or Aurora Kinases (AURKA/B) disrupt spindle assembly and centrosome clustering. This forces cancer cells into prolonged mitotic arrest, ultimately triggering mitotic catastrophe and apoptosis [2].
Overcoming Resistance: Synthetic Lethality and Apoptosis Sensitization
Beyond direct kinase inhibition, indazoles are utilized in synthetic lethality paradigms (e.g., targeting PKMYT1 or PARP via Niraparib). Furthermore, novel indazole derivatives have been shown to act as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) sensitizers. By inhibiting the MKK7-TIPRL interaction, these compounds dismantle anti-apoptotic defenses in resistant hepatocellular carcinomas [3].
Quantitative Target Affinity Data
The following table summarizes the quantitative target affinity (IC50) and primary indications for several benchmark indazole-based compounds [4].
Compound / Drug
Primary Target(s)
IC50 / Affinity Profile
Primary Cancer Indication
Axitinib
VEGFR-1, VEGFR-2, VEGFR-3
0.1 nM – 0.2 nM
Advanced Renal Cell Carcinoma
Pazopanib
VEGFR, PDGFR, c-KIT
10 nM – 30 nM
Renal Cell Carcinoma, Soft Tissue Sarcoma
Compound C05
PLK4
< 0.1 nM
Neuroblastoma, Breast Cancer
Niraparib
PARP1, PARP2
3.8 nM – 2.1 nM
Ovarian, Fallopian Tube Cancer
Compound 2f
Multi-kinase / ROS-mediated
0.23 μM – 1.15 μM
Breast Cancer (4T1 Models)
Self-Validating Experimental Workflows
To ensure scientific integrity, the evaluation of a novel indazole derivative must follow a self-validating system. This means biochemical target engagement (Protocol 1) must logically predict and correlate with the phenotypic cellular outcome (Protocol 2). If a compound shows high biochemical affinity but fails in cellular assays, the system flags issues with membrane permeability or metabolic stability.
Caption: Stepwise, self-validating workflow for evaluating indazole-based kinase inhibitors in oncology.
Protocol 1: High-Throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
Purpose: To establish the baseline biochemical potency (IC50) of the indazole compound in a cell-free environment, isolating target affinity from cellular variables.
Causality: TR-FRET is utilized because it eliminates background auto-fluorescence common in small-molecule libraries. By measuring the direct inhibition of substrate phosphorylation, we confirm that the indazole derivative is physically binding to the kinase's ATP pocket.
Step-by-Step Methodology:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Dilution: Serially dilute the indazole compound in 100% DMSO, then dilute 1:100 in Kinase Buffer to achieve a final DMSO concentration of 1% (preventing solvent-induced enzyme denaturation).
Enzyme-Inhibitor Incubation: Add the recombinant target kinase (e.g., VEGFR-2 or PLK4) to a 384-well plate. Add the diluted indazole compound. Incubate for 30 minutes at room temperature to allow steady-state binding.
Reaction Initiation: Add a mixture of ATP (at the predetermined Km for the specific kinase) and the specific biotinylated peptide substrate.
Reaction Termination & Detection: After 60 minutes, halt the reaction by adding EDTA (to chelate Mg2+). Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).
Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50 via non-linear regression.
Protocol 2: Phenotypic Validation via Apoptosis and Target Engagement (Western Blotting)
Purpose: To prove that the reduction in cell viability is driven by on-target programmed cell death (apoptosis), rather than non-specific chemical toxicity (necrosis).
Causality: If the indazole compound successfully inhibits its target (e.g., PLK4), it should trigger intrinsic apoptosis. Western blotting for cleaved caspase-3 and the Bax/Bcl-2 ratio serves as the definitive mechanistic proof of this apoptotic cascade [5].
Step-by-Step Methodology:
Cell Culture & Treatment: Seed cancer cells (e.g., MCF-7 or H460) in 6-well plates at
3×105
cells/well. Incubate overnight. Treat cells with the indazole compound at concentrations flanking the cellular IC50 (e.g., 0.5x, 1x, and 2x IC50) for 48 hours.
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving the phosphorylation state of downstream targets).
Quantification & Denaturation: Quantify protein concentration using a BCA assay. Boil 30 µg of protein lysate with Laemmli buffer at 95°C for 5 minutes.
Electrophoresis & Transfer: Resolve proteins on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane at 100V for 1 hour.
Immunoblotting: Block the membrane in 5% non-fat milk for 1 hour. Incubate overnight at 4°C with primary antibodies: Anti-cleaved Caspase-3, Anti-Bax, Anti-Bcl-2, and Anti-phospho-target (e.g., p-VEGFR2 or p-PLK4) to confirm target engagement. Use GAPDH as a loading control.
Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using Enhanced Chemiluminescence (ECL).
References
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer
Source: RSC Advances (via PMC / National Institutes of Health)
URL:[Link]
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors
Source: RSC Medicinal Chemistry (via PMC / National Institutes of Health)
URL:[Link]
Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma
Source: Oncotarget (via PMC / National Institutes of Health)
URL:[Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents
Source: RSC Advances (via PMC / National Institutes of Health)
URL:[Link]
Application Notes & Protocols: 3,6-Dichloro-4-nitro-1H-indazole as a Versatile Synthetic Building Block in Drug Discovery
Introduction: The Strategic Value of the Substituted Indazole Scaffold The indazole core is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Value of the Substituted Indazole Scaffold
The indazole core is a privileged heterocyclic motif in modern medicinal chemistry, recognized for its ability to mimic the hydrogen bonding patterns of purine bases and interact with a wide array of biological targets, most notably protein kinases.[1][2] Its rigid, planar structure serves as an excellent scaffold for the precise three-dimensional orientation of pharmacophoric elements. 3,6-Dichloro-4-nitro-1H-indazole (CAS: 885522-69-0) emerges as a particularly powerful and versatile building block for the synthesis of complex, biologically active molecules.
This trifunctionalized intermediate offers a strategic platform for rapid library synthesis and lead optimization. Its utility is derived from three distinct, orthogonally reactive sites:
Two Differentiated Chlorine Atoms (C3 and C6): These positions serve as reactive handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents.[3][4] The inherent electronic differences between these positions can often be exploited for regioselective functionalization.
An Electron-Withdrawing Nitro Group (C4): The nitro group significantly influences the electronics of the aromatic system and serves as a synthetic precursor to a primary amine. This amine can be further elaborated through acylation, sulfonylation, or other derivatizations, providing a key vector for modulating solubility or engaging in additional target interactions.[5]
A Reactive Indazole N-H Group: The pyrazole-like nitrogen atom is readily deprotonated and can be alkylated or arylated to introduce substituents that can fill hydrophobic pockets, enhance cell permeability, or block metabolic pathways.[6][7]
This guide provides detailed protocols and expert insights into the key synthetic transformations of 3,6-Dichloro-4-nitro-1H-indazole, empowering researchers to leverage its full potential in their drug discovery programs.
Physicochemical Properties
A summary of the key properties for 3,6-Dichloro-4-nitro-1H-indazole is provided below.
The strategic value of 3,6-Dichloro-4-nitro-1H-indazole lies in the selective manipulation of its functional groups. The following sections detail field-proven protocols for its most critical reactions.
Regioselective N1-Alkylation
The N-alkylation of indazoles is a foundational step in modulating their biological activity. However, it presents a regioselectivity challenge, often yielding a mixture of N1 and N2 isomers.[7][8] The choice of base and solvent system is paramount in controlling the reaction outcome. For N1 selectivity, a strong, non-coordinating base in a non-polar aprotic solvent is preferred. This combination favors the formation of the thermodynamically more stable N1-anion and can involve chelation or steric hindrance that disfavors reaction at the N2 position.[8][9]
Protocol 1: N1-Selective Alkylation with Sodium Hydride
This protocol is designed to maximize the yield of the N1-alkylated product, a common requirement for kinase inhibitor synthesis.
3,6-Dichloro-4-nitro-1H-indazole in the synthesis of kinase inhibitors
Application Notes & Protocols: 3,6-Dichloro-4-nitro-1H-indazole as a Privileged Scaffold in Kinase Inhibitor Synthesis Executive Summary The development of highly selective, ATP-competitive kinase inhibitors relies heavi...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols: 3,6-Dichloro-4-nitro-1H-indazole as a Privileged Scaffold in Kinase Inhibitor Synthesis
Executive Summary
The development of highly selective, ATP-competitive kinase inhibitors relies heavily on privileged heterocyclic scaffolds. Among these, the 1H-indazole core is universally recognized for its exceptional ability to mimic the adenine ring of ATP, forming critical hydrogen bonds within the kinase hinge region[1].
Specifically, 3,6-Dichloro-4-nitro-1H-indazole (CAS 885522-69-0) represents a highly versatile, multi-vector building block[2]. The strategic placement of two orthogonal halogens (C-3 and C-6) and a reducible nitro group (C-4) allows medicinal chemists to systematically probe the hydrophobic pockets and the solvent-exposed regions of the kinase domain. This guide details the mechanistic rationale, synthetic optimization, and self-validating protocols required to leverage this specific molecule in modern drug discovery.
Mechanistic Rationale: Vectoring the Indazole Pharmacophore
When designing kinase inhibitors (e.g., targeting Akt, PI3K, or FLT3), the orientation of the indazole core dictates binding affinity and selectivity[1][3].
The Hinge Binder (N1/N2): The N1-H acts as a hydrogen bond donor, while the N2 lone pair acts as an acceptor. To preserve this interaction in the final drug, the N1 position must be temporarily protected during synthesis to prevent base-mediated decomposition and undesired N-arylation[4].
The DFG-Out Vector (C-4 Nitro/Amine): Type II kinase inhibitors require an extended geometry to reach the inactive "DFG-out" conformation of the kinase. Reducing the 4-nitro group to an amine provides an ideal anchor for urea or amide linkages, which are critical for locking the kinase in its inactive state[3].
The Hydrophobic Probes (C-3 and C-6 Chlorides): The C-3 and C-6 positions project into distinct hydrophobic sub-pockets. The C-6 chloride is generally less sterically encumbered than the C-3 chloride, allowing for regioselective cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups[1].
Synthetic workflow for derivatizing 3,6-dichloro-4-nitro-1H-indazole.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality for reagent selection is explicitly stated, and In-Process Controls (IPCs) ensure that each step is verified before proceeding.
Protocol A: Chemoselective Nitro Reduction
Objective: Convert 3,6-dichloro-4-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole to the corresponding 4-amino derivative.
Causality: Standard catalytic hydrogenation (Pd/C, H₂) is strictly avoided here because it frequently causes rapid reductive dechlorination of the electron-deficient C-3 and C-6 chlorides. Instead, a mild Iron/Ammonium Chloride (Fe/NH₄Cl) system is utilized to chemoselectively reduce the nitro group while preserving the halogen handles[5].
Step-by-Step Methodology:
Preparation: Suspend the protected indazole (1.0 eq) and Iron powder (325 mesh, 5.0 eq) in a 4:1 mixture of Ethanol/Water (0.2 M).
Activation: Add solid NH₄Cl (5.0 eq) in a single portion. The mildly acidic NH₄Cl activates the iron surface without cleaving the acid-sensitive THP protecting group.
Reaction: Heat the suspension to 75°C under vigorous stirring for 2 hours.
Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron salts, washing the cake generously with Ethyl Acetate (EtOAc).
Isolation: Wash the organic filtrate with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Validation & In-Process Control (IPC):
TLC Verification: Spot the reaction mixture against the starting material (Hexanes/EtOAc 1:1). The starting material (Rf ~0.6, UV-dark) must be completely consumed, replaced by a new spot (Rf ~0.3) that exhibits bright blue/green fluorescence under 254 nm UV light (characteristic of the free aniline).
LC-MS Confirmation: Analyze the crude product. You must observe the mass shift from [M+H]⁺ = 316 (Nitro) to [M+H]⁺ = 286 (Amino), with the characteristic 3:2:1 isotopic pattern confirming the retention of both chlorine atoms.
Objective: Introduce an aryl pharmacophore exclusively at the C-6 position.
Causality: The C-6 chloride is less sterically hindered than the C-3 chloride (which is flanked by the N2 atom and the newly formed 4-amino group). To overcome the generally poor reactivity of aryl chlorides, a catalyst with a large bite angle—such as Pd(dppf)Cl₂—is selected. The large bite angle accelerates the rate-limiting reductive elimination step, driving the reaction forward[1].
Step-by-Step Methodology:
Setup: In an oven-dried Schlenk flask, combine the 4-amino-3,6-dichloro indazole intermediate (1.0 eq), the desired Aryl Boronic Acid (1.1 eq), and K₂CO₃ (3.0 eq).
Solvent: Add a degassed mixture of 1,4-Dioxane and Water (4:1, 0.1 M). Degassing via sparging with N₂ for 15 minutes is critical to prevent catalyst oxidation.
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). The solution will transition from orange to a deep red/brown as the active Pd(0) species forms.
Reaction: Heat to 90°C for 8 hours.
Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (SiO₂). To ensure drug-grade purity, treat the organic phase with a palladium scavenger (e.g., SiliaMetS Thiol) prior to concentration.
Validation & IPC:
Regioselectivity Check: UPLC-MS must show a single major peak corresponding to the mono-coupled product. If a di-coupled mass is observed, the reaction temperature was too high or excess boronic acid was used. 2D-NMR (NOESY) of the purified product will confirm cross-coupling at C-6 by showing an NOE correlation between the new aryl protons and the indazole C-7 proton.
Quantitative Data Presentation: Reaction Optimization
To maximize the yield of the regioselective Suzuki coupling (Protocol B), various catalytic systems must be evaluated. Table 1 summarizes the optimization parameters, demonstrating why specific reagents are mandated.
Table 1: Optimization of C-6 Suzuki-Miyaura Cross-Coupling
Entry
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Conversion (%)
Causality / Observation
1
Pd(PPh₃)₄
Na₂CO₃
Toluene/H₂O
90
12
25%
Steric hindrance at C-6 inhibits oxidative addition with triphenylphosphine.
2
Pd(dppf)Cl₂
K₂CO₃
1,4-Dioxane/H₂O
90
8
88%
Large bite angle of dppf facilitates reductive elimination; optimal conditions.
3
Pd(dppf)Cl₂
KOtBu
1,4-Dioxane
90
8
40%
Strong base causes partial THP deprotection and subsequent degradation.
4
Pd₂(dba)₃ / XPhos
K₃PO₄
1,4-Dioxane/H₂O
100
6
92%
Highly active species; excellent alternative for highly electron-rich boronic acids.
Biological Application: Kinase Screening
Once the 3,6-dichloro-4-nitro-1H-indazole core is fully elaborated and deprotected, the resulting compounds are typically evaluated against oncogenic kinase pathways, such as the FLT3 or PI3K/AKT cascades[3][4].
Mechanism of action for indazole inhibitors in the FLT3/PI3K signaling cascade.
Protocol C: Luminescent Kinase Inhibition Assay
Objective: Determine the IC₅₀ of the synthesized indazole derivatives.
Causality: An ATP-depletion luminescence assay (e.g., Kinase-Glo) is utilized because it provides a universal, non-radioactive readout. By keeping the ATP concentration in the assay strictly at the
Km
value of the specific kinase, the assay maximizes sensitivity for ATP-competitive indazole inhibitors.
Step-by-Step Methodology:
Preparation: Prepare a 10-point, 3-fold serial dilution of the indazole inhibitor in 100% DMSO.
Incubation: In a white 384-well plate, combine 1 µL of the inhibitor dilution, 5 µL of the Kinase/Peptide substrate mixture, and 4 µL of ATP (at
Km
). Incubate at room temperature for 60 minutes.
Detection: Add 10 µL of the Luminescent Kinase Reagent to halt the reaction and generate the luminescent signal. Incubate for 10 minutes.
Readout: Measure luminescence using a microplate reader.
Validation & IPC:
Z'-Factor Calculation: Calculate the Z'-factor using the positive control (e.g., Staurosporine) and negative control (DMSO vehicle) wells. A Z'-factor > 0.6 is mandatory to validate the assay's dynamic range and ensure the IC₅₀ data is statistically trustworthy.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Structural Biologists, and Drug Development Professionals
Application Focus: Fragment-Based Drug Discovery (FBDD), Kinase Hinge-Binding, Hit-to-Lead Optimization
Executive Summary
The indazole ring system is a highly privileged scaffold in medicinal chemistry, particularly recognized for its utility as a bioisostere for phenol and indole, and as a potent hinge-binding motif in protein kinase inhibitors [1]. In the context of Fragment-Based Drug Discovery (FBDD), low-molecular-weight indazole derivatives provide exceptional starting points for structure-guided drug design.
This application note details the integration of 3,6-Dichloro-4-nitro-1H-indazole (CAS: 885522-69-0) into a fragment screening workflow. With a molecular weight of 232.02 g/mol , this compound strictly adheres to the "Rule of Three" (Ro3). Its unique substitution pattern—featuring lipophilic chlorine atoms at the C3 and C6 positions and an electron-withdrawing nitro group at the C4 position—makes it an ideal molecular probe for identifying novel allosteric or back-pocket interactions in kinases such as Janus Kinase 2 (JAK2) and Aurora Kinase A [2, 3].
Mechanistic Rationale: The Indazole Scaffold in Kinase Targeting
Hinge Region Engagement
The 1H-indazole core acts as a bidentate hydrogen bond donor-acceptor system. The N1-H serves as a hydrogen bond donor, while the N2 lone pair acts as an acceptor. In typical kinase binding modes (e.g., JAK2 or AXL kinase), this motif forms critical hydrogen bonds with the backbone amide and carbonyl of hinge region residues (such as Glu930 and Leu932 in JAK2) [2, 4].
The Role of 3,6-Dichloro and 4-Nitro Substituents
Electronic Modulation: The strongly electron-withdrawing 4-nitro group lowers the pKa of the N1 proton, enhancing its hydrogen bond donor capacity and improving the overall thermodynamic stability of the hinge interaction.
Hydrophobic Probing: The 3-chloro and 6-chloro substituents increase the fragment's lipophilicity, allowing it to favorably displace high-energy water molecules in the hydrophobic pockets adjacent to the ATP-binding site.
Synthetic Tractability (Fragment Growing): The 4-nitro group serves as a masked amine. Upon hit validation, it can be readily reduced to an primary amine, providing a highly directional vector for amide coupling to grow the fragment toward the DFG (Asp-Phe-Gly) motif or the solvent-exposed channel.
Analytical Workflow for Fragment Screening
To prevent false positives inherent to high-concentration screening, the FBDD workflow utilizes a self-validating cascade. Primary screening is conducted via Surface Plasmon Resonance (SPR) to detect low-affinity binding kinetics, followed by orthogonal functional validation using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and finalized by X-ray crystallography.
Figure 1: Self-validating FBDD workflow from primary biophysical screening to structure-guided synthetic elaboration.
Experimental Protocols
Protocol 1: Primary Biophysical Screening via Surface Plasmon Resonance (SPR)
Causality Insight: SPR is chosen as the primary screen because it detects direct binding events independent of enzymatic activity, making it highly sensitive to the weak affinities (
KD
in the µM to mM range) typical of unoptimized fragments.
Running Buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.005% Tween-20, 2% DMSO.
Step-by-Step Method:
Surface Preparation: Activate the CM5 chip using standard amine coupling (EDC/NHS). Immobilize the recombinant kinase to a density of 3000–4000 Response Units (RU) to ensure sufficient signal-to-noise ratio for low molecular weight analytes.
Solvent Correction: Because 3,6-Dichloro-4-nitro-1H-indazole requires DMSO for solubility, prepare a 1.5% to 2.5% DMSO calibration curve to correct for bulk refractive index shifts.
Analyte Injection: Prepare a concentration series of 3,6-Dichloro-4-nitro-1H-indazole (15.6 µM, 31.2 µM, 62.5 µM, 125 µM, 250 µM, and 500 µM) in running buffer.
Binding Analysis: Inject compounds at a flow rate of 30 µL/min. Allow 60 seconds for association and 120 seconds for dissociation.
Data Fitting: Fit the resulting sensorgrams using a 1:1 steady-state affinity model to determine the dissociation constant (
KD
).
Protocol 2: Orthogonal Validation via TR-FRET Assay
Causality Insight: While SPR confirms binding, TR-FRET ensures the fragment binds at the active site and functionally inhibits the kinase. The assay is run at the ATP
Km
to maximize sensitivity to competitive hinge-binders.
Step-by-Step Method:
Reagent Assembly: Prepare a master mix containing the kinase, a fluorescently labeled substrate peptide, and ATP at its pre-determined
Km
value.
Compound Addition: Dispense 3,6-Dichloro-4-nitro-1H-indazole into a 384-well plate using acoustic dispensing (e.g., Echo 550) to achieve a final concentration range of 1 µM to 1 mM.
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody). Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm.
Analysis: Calculate the
IC50
by plotting the 665/620 nm emission ratio against the log of the fragment concentration.
Protocol 3: Co-Crystallization and Structural Elucidation
Causality Insight: To execute fragment growing, the exact binding vector must be known. The 3,6-dichloro substitution often induces micro-conformational changes in the kinase back-pocket that cannot be predicted by docking alone [4].
Step-by-Step Method:
Protein Preparation: Concentrate the kinase to 10-15 mg/mL in crystallization buffer.
Soaking: Grow apo-crystals of the kinase using sitting-drop vapor diffusion. Transfer mature crystals into a soaking drop containing the crystallization cocktail supplemented with 5-10 mM of 3,6-Dichloro-4-nitro-1H-indazole and 5% DMSO. Soak for 24 to 48 hours.
Cryoprotection & Data Collection: Flash-freeze the crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source.
Refinement: Solve the structure using molecular replacement. The heavy chlorine atoms will provide strong, unambiguous electron density peaks, aiding in the precise positioning of the fragment.
Data Presentation: Comparative Fragment Metrics
To evaluate the viability of 3,6-Dichloro-4-nitro-1H-indazole, it is benchmarked against the unsubstituted 1H-indazole core. A critical metric in FBDD is Ligand Efficiency (LE) , which normalizes binding affinity by the number of heavy atoms (HA), ensuring that added molecular weight genuinely contributes to binding energy.
Table 1: Biophysical and Biochemical Profiling of Indazole Fragments (Representative Data against JAK2)
Compound Name
Structure / Substitution
MW ( g/mol )
Heavy Atoms (HA)
SPR
KD
(µM)
TR-FRET
IC50
(µM)
Ligand Efficiency (LE)*
1H-Indazole
Unsubstituted
118.14
9
> 1000
> 2000
N/A
Compound A
6-Chloro-1H-indazole
152.58
10
450
850
0.32
Compound B
3,6-Dichloro-4-nitro-1H-indazole
232.02
14
85
140
0.36
*Ligand Efficiency (LE) is calculated as
ΔG/HA
(kcal/mol per heavy atom). An LE > 0.30 is considered highly favorable for fragment progression.
Interpretation: The addition of the dichloro and nitro groups significantly improves both the binding affinity and the functional inhibition compared to the bare indazole core, while maintaining an excellent Ligand Efficiency (0.36). This confirms that the substituents are making productive contacts within the binding pocket.
Next Steps: Synthetic Elaboration Strategy
Once the binding mode of 3,6-Dichloro-4-nitro-1H-indazole is confirmed via X-ray crystallography, the fragment is advanced into the hit-to-lead phase.
The most robust synthetic pathway involves the chemoselective reduction of the 4-nitro group . Using catalytic hydrogenation (e.g., Pd/C,
H2
) or chemical reduction (Iron/NH4Cl), the nitro group is converted to a primary amine (yielding 4-amino-3,6-dichloro-1H-indazole). This newly formed amine acts as a nucleophilic handle for parallel library synthesis via amide coupling with diverse carboxylic acids or sulfonyl chlorides, allowing the molecule to probe the solvent-exposed channel of the kinase, thereby driving potency from the micromolar into the nanomolar range [2].
References
Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors. ACS Medicinal Chemistry Letters, National Center for Biotechnology Information (PMC). Available at:[Link]
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed, National Institutes of Health. Available at:[Link]
Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. PubMed, National Institutes of Health. Available at:[Link]
Application
Application Note: Preparation and Management of 3,6-Dichloro-4-nitro-1H-indazole Stock Solutions for High-Throughput Screening
Introduction & Mechanistic Rationale In high-throughput screening (HTS) and drug discovery workflows, the preparation of high-fidelity stock solutions is a foundational element that dictates the reproducibility of downst...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
In high-throughput screening (HTS) and drug discovery workflows, the preparation of high-fidelity stock solutions is a foundational element that dictates the reproducibility of downstream biological assays[1]. 3,6-Dichloro-4-nitro-1H-indazole is a highly functionalized heterocyclic building block characterized by its indazole core, two chloro substituents, and a nitro group[2],[3].
From a physicochemical perspective, the presence of the halogens and the nitro group renders this compound highly lipophilic with exceptionally poor aqueous solubility. Attempting to dissolve this compound directly in aqueous buffers will result in immediate precipitation, leading to inaccurate concentration determinations and unreliable structure-activity relationship (SAR) data[4],[5]. Therefore, the preparation of concentrated primary stock solutions (typically 10 mM to 50 mM) must be performed in 100% anhydrous Dimethyl Sulfoxide (DMSO) [1],[6]. DMSO is a highly polar aprotic solvent capable of solvating both the hydrophobic aromatic core and the polar functional groups of the indazole derivative[1].
This application note provides a self-validating, step-by-step protocol for preparing, storing, and dispensing 3,6-Dichloro-4-nitro-1H-indazole, with a specific focus on mitigating DMSO hydration—a critical failure point in Acoustic Droplet Ejection (ADE) dispensing systems[7],[8].
Physicochemical Profiling & Quantitative Data
Before initiating stock preparation, it is critical to define the compound's properties and the strict solvent parameters required for HTS.
Table 1: Physicochemical Profile of 3,6-Dichloro-4-nitro-1H-indazole
To ensure a self-validating system , this protocol integrates physical dissolution techniques with mandatory analytical Quality Control (QC) checkpoints.
Phase 1: Weighing and Dissolution
Calculate Mass: To prepare a 10 mL stock of 10 mM 3,6-Dichloro-4-nitro-1H-indazole, calculate the required mass: 10 mM * 10 mL * 232.02 g/mol = 23.20 mg.
Weighing: Tare a sterile, nuclease-free microcentrifuge tube on an analytical balance readable to at least 0.1 mg[1]. Accurately weigh the solid compound.
Solvent Addition: Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO [1]. Causality: Standard laboratory DMSO absorbs atmospheric moisture rapidly. Using anhydrous DMSO prevents water-induced precipitation of the lipophilic indazole[1],[8].
Agitation: Seal the tube tightly and vortex for 30–60 seconds[1]. If the solution remains turbid, apply gentle water-bath sonication (avoiding temperatures above 37°C to prevent thermal degradation of the nitro group)[1].
Phase 2: Self-Validating Quality Control (QC)
Never assume nominal concentration equals actual dissolved concentration.
5. Concentration Verification: Extract a 4 µL aliquot and perform high-throughput quantitation using Liquid Chromatography with Chemiluminescent Nitrogen Detection (LC-CLND) or a photometric dual-dye method[4],[9]. Causality: This confirms the compound is fully in solution and establishes the true baseline concentration before the library is committed to a massive HTS run[4].
Phase 3: Aliquoting and Storage
Aliquoting: Divide the validated stock into single-use aliquots. Causality: Repeated freeze-thaw cycles introduce condensation (water) into the DMSO, leading to compound degradation and precipitation[6].
Storage: Purge the headspace of the vials with Argon gas to displace oxygen and moisture, then store at -20°C or -80°C protected from light[1],[6].
Workflow for 3,6-Dichloro-4-nitro-1H-indazole stock preparation and HTS dispensing.
Modern HTS relies heavily on Acoustic Droplet Ejection (ADE) technology (e.g., Labcyte Echo systems), which uses precisely tuned soundwaves to dispense nanoliter volumes of liquid from source plates to destination plates[7].
The Threat of DMSO Hydration
DMSO is highly hygroscopic[8]. When a 384-well or 1536-well source plate is exposed to ambient laboratory humidity, the DMSO rapidly absorbs water. For instance, a 1536-well microplate filled with 2 µL of 100% DMSO exposed to 40% relative humidity can absorb over 6% water by volume within just one hour[8].
Mechanistic Causality:
Compound Precipitation: The influx of water lowers the solubility limit of the hydrophobic 3,6-Dichloro-4-nitro-1H-indazole, causing it to crash out of solution[8].
Acoustic Impedance Failure: ADE technology relies on the specific fluid properties (viscosity and surface tension) of 100% DMSO to calculate the acoustic energy required to eject a droplet[7],[10]. Hydration alters these properties, leading to highly inaccurate dispense volumes, which directly translates to false negatives or false positives in the assay[7],[10].
Protocol Standard: Always utilize acoustic dispensers equipped with onboard DMSO hydration evaluation capabilities to survey source plates and flag wells with excessive hydration prior to dispensing[7].
Logical relationship between DMSO hydration, acoustic dispensing, and HTS assay integrity.
Serial Dilution and Assay Integration
When transferring the compound from the DMSO stock to the final aqueous assay medium, it is imperative to perform serial dilutions in a stepwise manner.
Mechanistic Causality: Injecting a high-concentration DMSO stock directly into an aqueous buffer causes a rapid, localized shift in solvent polarity, resulting in immediate compound precipitation[6],[11]. To mitigate this, perform all serial dilutions in 100% DMSO first, creating a concentration gradient. Only then should the nanoliter transfer to the aqueous assay plate occur[6].
Furthermore, the final concentration of DMSO in the biological assay must be strictly controlled to prevent solvent-induced cytotoxicity.
Table 3: Final DMSO Concentration Limits by Assay Type[6],[11]
Assay Type
Recommended Final DMSO
Rationale
Cell-based Assays (General)
≤ 0.5%
Avoids widespread cytotoxicity and membrane disruption.
Primary Cell Cultures
≤ 0.1%
Primary cells are highly sensitive to solvent toxicity.
High-Throughput Screening
0.1% - 1.0%
Must be optimized per cell line, but kept absolutely consistent across all wells.
In Vivo Animal Studies
≤ 2.0%
Reduces systemic toxicity; co-solvents (e.g., PEG400, Tween 80) may be required.
References
Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO
BenchChem
URL
Opportunity: Acoustic Liquid Handling System
FedConnect
URL
Protocol for Dissolving Compounds in DMSO for Biological Assays
BenchChem
URL
In situ DMSO hydration measurements of HTS compound libraries
PubMed / NIH
URL
In situ DMSO hydration measurements of HTS compound libraries (ResearchGate)
4-NITRO-3,6-DICHLORO (1H)
CAS 885522-69-0: 3,6-Dichloro-4-nitro-1H-indazole
CymitQuimica
URL
Compound Handling Instructions
MedChemExpress
URL
Separation Science in Drug Development, Part 2: High‑Throughput Characterization
Chromatography Online
URL
Technical Support Center: Synthesis of 3,6-Dichloro-4-nitro-1H-indazole
Welcome to the technical support guide for the synthesis of 3,6-Dichloro-4-nitro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and op...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the synthesis of 3,6-Dichloro-4-nitro-1H-indazole. This resource is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. The following sections provide in-depth answers to common challenges, focusing on the underlying chemical principles to empower you to solve low-yield issues effectively.
The primary and most established route to this indazole involves the diazotization of 2,5-dichloro-3-nitroaniline, followed by an intramolecular cyclization. This pathway, while direct, is sensitive to reaction conditions, and minor deviations can lead to significant yield reduction and purification difficulties.
Troubleshooting Guide: Diagnosing and Solving Low Yield
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield of 3,6-Dichloro-4-nitro-1H-indazole is consistently below 30%. What are the most critical areas to investigate?
A low overall yield in this synthesis typically points to issues in one of three areas: the diazotization step, the stability of the diazonium intermediate, or product isolation. The diazotization of the primary aromatic amine is the cornerstone of this reaction.[1] Incomplete reaction, decomposition of the diazonium salt, and formation of side-products are the most common culprits.
To begin troubleshooting, a systematic review of your process is essential. Use the following decision tree to guide your investigation.
Technical Support Center: Optimizing Solubility of 3,6-Dichloro-4-nitro-1H-indazole for Biological Assays
Welcome to the Technical Support Center for handling highly hydrophobic indazole scaffolds. 3,6-Dichloro-4-nitro-1H-indazole (CAS: 907958-42-3) is a critical intermediate and pharmacophore in the development of kinase in...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for handling highly hydrophobic indazole scaffolds. 3,6-Dichloro-4-nitro-1H-indazole (CAS: 907958-42-3) is a critical intermediate and pharmacophore in the development of kinase inhibitors and microtubule-targeting agents [1]. However, its rigid planar structure, halogenation, and nitro group contribute to a highly unfavorable aqueous solubility profile (LogS < -2) [1].
This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to prevent compound precipitation and ensure reproducible biological assay data.
Frequently Asked Questions & Troubleshooting
Q1: Why does 3,6-Dichloro-4-nitro-1H-indazole precipitate immediately when I dilute my DMSO stock into the cellular assay medium?
The Mechanism:
This phenomenon is known as "solvent crash." When a highly concentrated DMSO stock (e.g., 10 mM) is rapidly introduced into an aqueous buffer, the DMSO diffuses into the water faster than the hydrophobic indazole molecules can disperse. The sudden shift in the dielectric constant strips the solvation shell from the compound, forcing the hydrophobic 3,6-dichloro-4-nitro-1H-indazole molecules to aggregate and rapidly nucleate into microcrystals.
The Solution:
Do not add the DMSO stock directly to the final assay volume. Instead, utilize an intermediate dilution step with a co-solvent or a complexing agent like 2-Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) [2]. HP-
β
-CD forms a transient inclusion complex with the hydrophobic indazole core, shielding it from the aqueous environment and preventing nucleation [3].
Q2: How do I prepare a stable working solution using HP-
β
-CD for in vitro cell viability assays?
Protocol: HP-
β
-CD Inclusion Complex Formulation
To ensure a self-validating system, always run a vehicle control containing the exact final concentration of DMSO and HP-
β
-CD, as cyclodextrins can exhibit dose-dependent cellular effects at high concentrations[3].
Primary Stock: Dissolve 3,6-Dichloro-4-nitro-1H-indazole in 100% molecular biology grade DMSO to yield a 10 mM stock. Vortex until completely clear.
Excipient Preparation: Prepare a 20% (w/v) HP-
β
-CD solution in your base assay buffer (e.g., PBS or serum-free RPMI). Filter sterilize (0.22 µm).
Intermediate Dilution: While continuously vortexing the 20% HP-
β
-CD solution, add the 10 mM DMSO stock dropwise to achieve a 1 mM intermediate concentration (10% DMSO final in this step). Causality: Continuous vortexing prevents localized high concentrations of the drug, minimizing nucleation kinetics.
Complexation: Sonicate the intermediate solution in a water bath at room temperature for 15 minutes.
Final Dilution: Dilute the intermediate solution 1:100 into your final cell culture medium.
Figure 1: Step-by-step workflow for formulating hydrophobic indazoles using HP-β-CD.
Q3: I am running a biochemical kinase assay and cannot use cyclodextrins. What are the optimal co-solvents and surfactants?
For biochemical assays (e.g., TR-FRET or radiometric kinase assays), cyclodextrins might sequester the compound away from the target protein. In these cases, a combination of non-ionic surfactants and hydrophilic polymers is recommended [4].
Table 1: Quantitative Comparison of Excipient Efficacy on Indazole Scaffold Solubility
Excipient / Additive
Concentration
Mechanism of Action
Relative Solubility Increase
Assay Compatibility
DMSO (Control)
1% (v/v)
Baseline organic solvation
1x (Baseline)
High
Tween-20 (PS20)
0.05% (v/v)
Micelle formation
~4.5x
Moderate (may affect enzymes)
PEG-4000
2% (w/v)
Steric hindrance of nucleation
~2.8x
High
HP-
β
-CD
10% (w/v)
Hydrophobic inclusion complex
>20.0x
Low (sequestration risk)
DMSO + Pluronic F-127
1% + 0.01%
Synergistic micellar dispersion
~8.2x
High
Note: Data extrapolated from solubility enhancements of structurally related hydrophobic derivatives [4].
Q4: How can I verify that my compound is truly dissolved and not just suspended as nano-aggregates?
Nano-aggregates can cause false positives in biochemical assays by non-specifically inhibiting enzymes (promiscuous inhibition). To validate your system:
Dynamic Light Scattering (DLS): Run your final assay buffer (without protein) through a DLS instrument. The presence of particles >10 nm indicates aggregation.
Centrifugation Test: Centrifuge the final assay solution at 14,000 x g for 15 minutes. Measure the UV absorbance (or LC-MS peak area) of the supernatant. If the concentration drops significantly compared to the un-centrifuged sample, the compound was in suspension, not solution.
Figure 2: Mechanistic pathway of solvent crash and nano-aggregate formation upon rapid dilution.
National Institutes of Health (NIH). "The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors." PubMed.
SciELO. "Development of inclusion complex based on cyclodextrin and oxazolidine derivative." SciELO Brazil.
MedCrave. "Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins." MedCrave Online.
Troubleshooting
managing exothermic reactions in the scale-up synthesis of 3,6-Dichloro-4-nitro-1H-indazole
Technical Support Center: Managing Exothermic Reactions in the Scale-Up Synthesis of 3,6-Dichloro-4-nitro-1H-indazole Portal Overview Welcome to the Process Chemistry Support Portal. The scale-up synthesis of highly func...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Managing Exothermic Reactions in the Scale-Up Synthesis of 3,6-Dichloro-4-nitro-1H-indazole
Portal Overview
Welcome to the Process Chemistry Support Portal. The scale-up synthesis of highly functionalized indazoles, specifically 3,6-Dichloro-4-nitro-1H-indazole, presents critical thermal hazards. Aromatic nitrations release approximately −100 kJ/mol of heat per electrophilic substitution[1], and hydrazine-mediated cyclizations are notoriously prone to thermal runaway and hazardous gas evolution[2]. This knowledge base provides validated troubleshooting protocols, focusing on continuous flow chemistry and multipoint dosing to ensure safe, scalable, and reproducible workflows.
Visualization: Exotherm Management Workflow
Troubleshooting logic for managing exothermic events during indazole scale-up.
Troubleshooting Guide & FAQs
Q1: We are experiencing thermal runaway during the nitration of the dichloro-indazole core. How can we safely scale this step?A1: Aromatic nitrations are highly exothermic, with ΔH ranging from −73 to −253 kJ/mol[3]. In batch reactors, the accumulation of mixed acids (HNO₃/H₂SO₄) leads to localized hot spots, prompting secondary nitrations or explosive decomposition.
Causality: The rate of chemical heat generation exceeds the cooling jacket's capacity because the heat transfer area scales by the square of the reactor radius, while the reaction volume scales by the cube.
Solution: Transition to a Continuous Flow Reactor (CSTR or pinched tube reactor). Continuous flow microreactors possess high surface-area-to-volume ratios, allowing near-isothermal conditions even for highly exothermic liquid-liquid heterogeneous reactions[3]. For multi-kilogram scale-up, implement a multipoint dosing approach across CSTRs in series. Distributing the nitrating agent across multiple reactors reduces the localized heat duty and maximizes throughput by up to 2.4-fold[4].
Q2: During the cyclization of the halogenated precursor with hydrazine, pressure spikes and rapid temperature increases occur. What is the root cause?A2: Condensations with hydrazine are highly exothermic and often accompanied by hazardous gas evolution[5]. Under forcing conditions in batch mode, this poses a severe scale-up limitation[5].
Causality: The N-N bond-forming heterocyclization between nucleophilic and electrophilic nitrogens releases significant enthalpy[2]. In a batch system, adding hydrazine to the bulk electrophile causes an immediate, uncontrolled exotherm that can vaporize the solvent and rapidly pressurize the vessel.
Solution: Utilize continuous flow chemistry to process small plugs of reagents sequentially. This minimizes the active volume of hazardous intermediates to a few milliliters at any given time, enabling safe operation at elevated temperatures while allowing for online monitoring of pressure and temperature[2],[5].
Q3: How do we maintain regioselectivity (directing the nitro group to the 4-position) while managing the exotherm?A3: Regioselectivity in indazole nitration is highly temperature-dependent. Elevated temperatures not only risk thermal runaway but also decrease the selectivity for the desired isomer, leading to polynitrated byproducts[3],[1].
Causality: The activation energy for the desired mononitration is lower than that of secondary nitrations. However, poor heat dissipation provides the thermal energy required to overcome the activation barriers of undesired pathways.
Solution: Use fuming nitric acid (FNA) in a continuous flow setup with precise residence time control (e.g., 16 to 300 seconds) and maintain temperatures strictly between 25–40 °C[3],[1].
Validated Experimental Methodologies
Protocol 1: Continuous Flow Nitration for Scale-Up
Self-Validating System: This protocol utilizes thermodynamic feedback. If the system maintains an isothermal state (ΔT < 2 °C) across the reactor length, the flow rate and cooling capacity are perfectly matched, validating the heat-transfer coefficient. A sudden pressure drop or temperature spike immediately triggers an automated feed interlock, validating safety limits in real-time.
Step 1: System Priming. Prime a 1/8-inch SS316 helical coil tubular reactor (or pinched tube reactor) with the organic solvent or sulfuric acid medium[3].
Step 2: Reagent Preparation.
Stream A: Dissolve 3,6-dichloro-1H-indazole in concentrated H₂SO₄.
Stream B: Prepare the nitrating mixture using fuming nitric acid and H₂SO₄[1].
Step 3: Flow Rate Calibration. Calibrate syringe pumps to maintain a precise stoichiometric ratio of 1.05 equivalents of HNO₃ to the indazole substrate.
Step 4: Continuous Dosing. Initiate flow. Maintain the reactor coil in an active cooling bath at 25 °C. The high heat transfer rate of the microreactor ensures isothermal behavior, preventing the formation of dinitro-derivatives[3].
Step 5: Quenching & Isolation. Direct the reactor effluent into a continuous stirred-tank containing ice water. This instantaneously quenches the reaction and precipitates the 3,6-dichloro-4-nitro-1H-indazole product[6].
Step 1: Reactor Configuration. Configure three Continuous Stirred-Tank Reactors (CSTRs) in series.
Step 2: Precursor Feed. Feed the halogenated benzaldehyde/benzonitrile precursor entirely into CSTR 1.
Step 3: Multipoint Dosing. Distribute the hydrazine hydrate feed across the cascade: 50% into CSTR 1, 30% into CSTR 2, and 20% into CSTR 3. This distribution splits the heat duty and prevents localized boiling[4].
Step 4: Thermal Monitoring. Maintain jacket cooling at 20 °C. Monitor steady-state temperatures to ensure no individual reactor exceeds 35 °C during the N-N bond formation[2],[4].
Quantitative Data: Process Parameters
The following table summarizes the critical thermal and kinetic parameters for comparing batch versus flow methodologies in indazole synthesis.
Reaction Step
Reactor Configuration
Heat of Reaction (ΔH)
Typical Yield
Residence / Reaction Time
Safety Profile
Aromatic Nitration
Batch (Stirred Tank)
≈ -100 kJ/mol
40–60%
2–4 hours
High Risk (Thermal Runaway)
Aromatic Nitration
Flow (Tubular/Pinched)
≈ -100 kJ/mol
> 85%
16–300 seconds
Safe (Isothermal Control)
Hydrazine Cyclization
Batch (Stirred Tank)
Highly Exothermic
Variable
3–36 hours
High Risk (Gas Evolution)
Hydrazine Cyclization
Flow (Microfluidic)
Highly Exothermic
69–82%
< 30 minutes
Safe (Small Active Volume)
Data aggregated from process safety assessments and flow chemistry optimizations[5],[4],[3],[1].
References
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ResearchGate.[Link]
A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. ACS Publications.[Link]
An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. RSC.[Link]
Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. ResearchGate.[Link]
Continuous-Flow Nitration of o-Xylene: Effect of Nitrating Agent and Feasibility of Tubular Reactors for Scale-Up. ACS Publications.[Link]
CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis.
troubleshooting poor peak shape in chromatography of halogenated indazole derivatives
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this in-depth guide to address the unique physicochemical challenges encountered when analyzing halo...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Chromatography. As a Senior Application Scientist, I have designed this in-depth guide to address the unique physicochemical challenges encountered when analyzing halogenated indazole derivatives.
Halogenated indazoles are privileged scaffolds in drug discovery, but their chromatographic behavior is notoriously complex. This guide deconstructs the root causes of poor peak shape—ranging from annular tautomerism to sigma-hole interactions—and provides field-proven, self-validating methodologies to achieve robust separations.
Section 1: Diagnostic FAQ & Troubleshooting Guide
Q1: Why do my halogenated indazole peaks exhibit severe tailing (Asymmetry factor > 1.5) on standard C18 columns?Causality: The indazole core contains basic nitrogen atoms (N1 and N2) that act as strong hydrogen bond acceptors and donors. These basic sites undergo secondary electrostatic interactions with residual, unreacted acidic silanol groups (-SiOH) on the silica stationary phase[1]. Furthermore, the presence of halogens (especially Bromine and Iodine) introduces halogen bonding—a highly directional interaction between the electron-deficient region (sigma-hole) of the halogen and electron-rich sites on the stationary phase[2].
Solution:
Stationary Phase: Transition to a highly deactivated, double end-capped column. Endcapping minimizes the number of free silanols and drastically reduces peak tailing interactions[3].
Mobile Phase: Ensure the buffer concentration is sufficient (e.g., 20–25 mM) to effectively mask residual silanols. Formic acid (0.1%) is often too weak to fully suppress ionization of active silanols; consider using ammonium formate or ammonium bicarbonate depending on your target pH.
Q2: I am observing peak splitting or a broad shoulder, but LC-MS confirms both peaks have the exact same mass. What is happening?Causality: This is a classic manifestation of annular tautomerism . Indazoles exist in a dynamic equilibrium between the benzenoid 1H-indazole and the quinonoid 2H-indazole tautomers[4]. While the 1H-tautomer is generally more thermodynamically stable[4], specific solvent interactions (like hydrogen bonding with water or methanol) can stabilize the 2H-form[5]. When the rate of interconversion between these tautomers matches the chromatographic timescale, the molecules elute as a broad, distorted peak or split into two distinct peaks.
Solution:
Thermal Coalescence: Increase the column temperature (e.g., to 50°C–60°C). Higher thermal energy increases the rate of tautomeric interconversion, causing the split peaks to coalesce into a single, sharp peak.
pH Shift: Adjust the mobile phase pH to either fully protonate (pH < 2) or fully deprotonate (pH > 10) the indazole core, effectively locking it into a single ionic species.
Q3: How does the specific halogen substitution (F, Cl, Br, I) affect my retention time and peak shape?Causality: Halogen bonding strength correlates directly with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F[6]. While fluorine primarily participates in hydrogen bonding and increases lipophilicity, heavier halogens (Br, I) form strong, directional halogen bonds with Lewis bases in the stationary phase or mobile phase additives[2]. This can lead to unexpected retention shifts or peak broadening for brominated and iodinated indazoles compared to their chlorinated counterparts.
Solution: If halogen-specific selectivity is causing peak distortion on a standard C18, consider using a fluorinated stationary phase (e.g., Pentafluorophenyl - PFP). PFP columns leverage dipole-dipole and halogen bonding interactions effectively, turning a liability into a highly selective retention mechanism.
Section 2: Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in diagnostic checks to confirm whether the peak shape issue is chemical (analyte-column interaction) or mechanical (extra-column volume).
Methodology: Optimization for Tautomer Coalescence & Silanol Suppression
Step 1: System Suitability Check (Mechanical Validation)
Action: Inject a neutral, non-retained marker (e.g., Uracil) using your starting mobile phase conditions.
Validation: Calculate the Asymmetry factor (
As
). If
As
is between 0.95 and 1.05, your system plumbing is optimal. If
As
> 1.1, troubleshoot extra-column dead volume before proceeding.
Step 2: Baseline Assessment (Chemical Profiling)
Action: Inject the halogenated indazole sample at 25°C using a standard gradient (e.g., 5–95% Acetonitrile in 0.1% Formic Acid).
Measurement: Record
As
and Peak Width at Half Height (
W50
).
Action: Increase the column compartment temperature to 50°C. Allow 10 column volumes (CV) for thermal equilibration. Re-inject the sample.
Validation: If
W50
decreases by >20% and peak splitting resolves into a single peak, the root cause was annular tautomerism.
Step 4: Buffer Capacity Optimization (Silanol/Halogen Bond Masking)
Action: If tailing persists (
As
> 1.5) at 50°C, replace the 0.1% Formic Acid with 20 mM Ammonium Formate (pH 3.0) to increase ionic strength. Ensure you are using a double end-capped column.
Validation: Re-inject the sample. A successful optimization will yield an
As
between 0.9 and 1.2.
Section 3: Quantitative Data Presentation
The table below summarizes the causality of varying chromatographic conditions on the peak shape parameters of a model compound (e.g., 4-Bromo-1H-indazole).
Chromatographic Condition
Column Temp
Mobile Phase pH
Buffer Strength
Asymmetry Factor (
As
)
Diagnostic Status
Standard C18 (Non-endcapped)
25°C
3.0
5 mM
2.40 (Severe Tailing)
Fail: Unmasked Silanol Interactions
Standard C18 (Non-endcapped)
25°C
7.0
10 mM
Split Peak
Fail: 1H/2H Tautomerism
Double End-capped C18
25°C
3.0
20 mM
1.45 (Slight Tailing)
Sub-optimal: Tautomerism persists
Double End-capped C18
50°C
3.0
20 mM
1.05 (Sharp)
Pass: Coalesced & Silanols Masked
Section 4: Troubleshooting Visualization
Diagnostic workflow for isolating and resolving peak shape anomalies in indazole chromatography.
Section 5: References
LCGC International - Pittcon 2025: Chris Palmer Discusses Halogen Bonding in HPLC.
URL:[Link]
Agilent Technologies (via LCMS.cz) - Why it matters and how to get good peak shape.
URL:[Link]
Crystal Growth & Design (ACS Publications) - Evidence for Halogen Bonding in Amorphous Solid Dispersions.
URL:[Link]
PMC (National Institutes of Health) - Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
URL:[Link]
The Journal of Organic Chemistry (ACS Publications) - 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds.
URL:[Link]